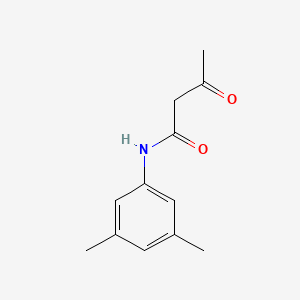

n-(3,5-Dimethylphenyl)-3-oxobutanamide

Descripción general

Descripción

N-(3,5-Dimethylphenyl)-3-oxobutanamide, also known as DMOB, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound and belongs to the class of N-aryl-3-oxobutanamides. DMOB has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Polymerization Catalysts

n-(3,5-Dimethylphenyl)-3-oxobutanamide derivatives have been utilized as ligands in the synthesis of olefin polymerization catalysts. These catalysts, based on nickel(II) and palladium(II) complexes, exhibit significant activity in the polymerization of ethene. The research highlights the potential of these catalysts in producing polyolefins with specific properties, opening new avenues for materials science and industrial applications (Schmid et al., 2001).

Oxidative Dimerization

The oxidative dimerization of derivatives of n-(3,5-Dimethylphenyl)-3-oxobutanamide has been studied, showcasing an efficient method to synthesize dimerized products with potential applications in organic synthesis and material science. This research demonstrates the compound's reactivity and its utility in creating novel organic compounds (Boldron et al., 2005).

Antibacterial and Enzymatic Inhibition

A series of n-(3,5-Dimethylphenyl)-3-oxobutanamide derivatives have been synthesized and evaluated for their antibacterial and enzymatic inhibition properties. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains, as well as inhibitory effects on the α-glucosidase enzyme. This suggests potential applications in developing new antibiotics or treatments for diabetes (Abbasi et al., 2016).

Advanced Oxidation Processes

n-(3,5-Dimethylphenyl)-3-oxobutanamide has been implicated in studies on the degradation of pollutants using advanced oxidation processes. Research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes has provided insights into the kinetics and mechanisms involved in removing persistent compounds from water, highlighting the environmental applications of this chemical (Li et al., 2020).

Heterocyclic Chemistry

The reactivity of n-(3,5-Dimethylphenyl)-3-oxobutanamide with aromatic aldehydes has been explored to synthesize new heterocyclic systems. These studies have led to the development of compounds with potential applications in pharmaceuticals and organic materials, showcasing the compound's versatility in synthetic chemistry (Gein et al., 2009).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to detail its exact mode of action. Based on its chemical structure, it’s plausible that n-(3,5-dimethylphenyl)-3-oxobutanamide could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or ionic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3,5-Dimethylphenyl)-3-oxobutanamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N-(3,5-Dimethylphenyl)-3-oxobutanamide’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how N-(3,5-Dimethylphenyl)-3-oxobutanamide interacts with its targets and performs its function .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-9(2)6-11(5-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGMOCSJVMBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290814 | |

| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25233-52-7 | |

| Record name | 3',5'-Acetoacetoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B1619898.png)

![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)

![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)

![Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid](/img/structure/B1619902.png)